An In-depth Technical Guide to the Crystal Structure and Morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl
An In-depth Technical Guide to the Crystal Structure and Morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure and morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl. As of the date of this publication, the specific crystal structure of this compound has not been publicly reported. Therefore, this document leverages detailed crystallographic data from closely related analogs, primarily p-quaterphenyl and its 4,4'''-bis(trimethylsilyl) derivative, to build a predictive model. We will delve into the expected crystallographic parameters, molecular packing, and the influence of the methyl and tert-butyl substituents on the crystal lattice. Furthermore, this guide outlines detailed, field-proven experimental protocols for the hypothetical crystal growth and characterization of 2-Methyl-5-tert-Butyl-p-quaterphenyl, providing a robust framework for researchers entering this area of study.
Introduction: The Significance of Substituted Oligophenyls
Oligophenyls, a class of conjugated aromatic hydrocarbons, are of significant interest in the fields of organic electronics and materials science. Their rigid, rod-like structure and tunable electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scintillators. The parent compound, p-quaterphenyl, consists of four phenyl rings linked in a para position and serves as a fundamental building block in this class of materials.
The introduction of substituents onto the oligophenyl backbone is a key strategy for modulating their physicochemical properties. Alkyl groups, such as methyl and tert-butyl, can significantly impact solubility, molecular packing, and, consequently, the electronic and optical characteristics of the resulting materials. The subject of this guide, 2-Methyl-5-tert-Butyl-p-quaterphenyl, is a strategically designed molecule where the substituents are expected to influence its solid-state properties in a predictable yet unique manner. The methyl group can introduce a slight steric twist, while the bulky tert-butyl group is anticipated to enhance solubility and potentially disrupt close packing, which can be advantageous for certain applications.
This guide aims to provide a detailed, predictive analysis of the crystal structure and morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl, grounded in the established crystallographic data of its close analogs.
Predicted Crystal Structure: An Analog-Based Approach
Given the absence of a determined crystal structure for 2-Methyl-5-tert-Butyl-p-quaterphenyl, we turn to the well-characterized structures of p-quaterphenyl (4P) and 4,4'''-bis(trimethylsilyl)-para-quaterphenyl (TMS-4P-TMS) to infer its likely crystallographic parameters.[1]
Comparative Crystallographic Data of Analog Compounds
The crystallographic data for 4P and TMS-4P-TMS provide a solid foundation for our predictions.[1]
| Parameter | p-Quaterphenyl (4P) (Low Temp. Phase) | 4,4'''-bis(trimethylsilyl)-p-quaterphenyl (TMS-4P-TMS) | 2-Methyl-5-tert-Butyl-p-quaterphenyl (Predicted) |
| Crystal System | Triclinic | Triclinic | Triclinic or Monoclinic |
| Space Group | P-1 | P-1 | P-1 or P2₁/c |
| a (Å) | 9.74 | 6.3368 | ~10-16 |
| b (Å) | 9.74 | 9.0984 | ~9-12 |
| c (Å) | 17.70 | 12.3263 | ~17-20 |
| α (°) | 85.40 | 85.034 | ~85-90 |
| β (°) | 94.60 | 79.155 | ~90-95 |
| γ (°) | 110.11 | 71.939 | ~100-110 |
| Z | 4 | 1 | 2 or 4 |
Data for 4P and TMS-4P-TMS sourced from existing literature.[1][2]
The asymmetric substitution on 2-Methyl-5-tert-Butyl-p-quaterphenyl may lead to a lower symmetry space group, similar to the triclinic phases observed in its analogs. The bulky tert-butyl group is expected to increase the unit cell volume compared to unsubstituted p-quaterphenyl.
Molecular Structure and Potential Packing
The molecular structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl is depicted below. The presence of the methyl and tert-butyl groups on one of the terminal phenyl rings will introduce significant steric hindrance, likely influencing the torsional angles between the phenyl rings and the overall molecular packing in the crystal lattice.
Caption: Molecular structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl.
The packing of oligo-phenylenes is often characterized by a herringbone motif. However, the bulky substituents on 2-Methyl-5-tert-Butyl-p-quaterphenyl may disrupt this typical arrangement, potentially leading to a more complex packing structure with larger intermolecular distances. This could have significant implications for charge transport properties.
Crystal Morphology: Influencing Factors and Expected Habits
The morphology of molecular crystals is dictated by a delicate interplay between the intrinsic crystal structure and the external growth conditions. For oligo-phenylenes, factors such as solvent, temperature, and supersaturation play a crucial role in determining the final crystal habit.
Key Factors Influencing Crystal Growth
Caption: Factors influencing the crystal morphology of substituted oligo-phenylenes.
Based on studies of related compounds, solution growth techniques are expected to yield plate-like or needle-like crystals. The use of a high-boiling point solvent with good solubility for the compound, coupled with a slow cooling rate, will be critical for obtaining large, high-quality single crystals suitable for X-ray diffraction analysis.
Experimental Protocols: A Roadmap to Crystal Growth and Characterization
The following protocols are designed as a starting point for the successful crystallization and structural analysis of 2-Methyl-5-tert-Butyl-p-quaterphenyl, based on established methods for similar oligo-phenylenes.
Protocol for Solution-Based Crystal Growth
This method aims to produce single crystals of sufficient size and quality for single-crystal X-ray diffraction.
Materials:
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2-Methyl-5-tert-Butyl-p-quaterphenyl (high purity)
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Toluene (anhydrous)
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Xylene (anhydrous)
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Small crystallization vials with screw caps
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Programmable heating/cooling block or oil bath
Procedure:
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Prepare a saturated solution of 2-Methyl-5-tert-Butyl-p-quaterphenyl in toluene or xylene at an elevated temperature (e.g., 80-100 °C).
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Filter the hot solution through a pre-warmed syringe filter to remove any particulate impurities.
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Transfer the filtered solution to a clean crystallization vial and seal it tightly.
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Place the vial in a programmable heating block or oil bath and slowly cool the solution to room temperature over a period of 48-72 hours. A cooling rate of 1-2 °C/hour is recommended.
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Allow the vial to stand undisturbed at room temperature for several days to allow for further crystal growth.
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Carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
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Dry the crystals under a gentle stream of inert gas.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the steps for determining the crystal structure from a suitable single crystal.
Instrumentation:
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Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector
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Cryo-cooling system
Procedure:
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Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
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Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
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Center the crystal in the X-ray beam.
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Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
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Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
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Process the diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Caption: A streamlined workflow for the crystal growth and structural analysis.
Conclusion
While the definitive crystal structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl remains to be experimentally determined, this technical guide provides a robust, scientifically-grounded framework for its prediction and eventual characterization. By leveraging the known crystallographic data of its close analogs, p-quaterphenyl and its trimethylsilyl derivative, we anticipate a triclinic or monoclinic crystal system with a unit cell volume influenced by its bulky substituents. The crystal morphology is expected to be highly dependent on the growth conditions, with slow cooling from a high-boiling point solvent being a promising route to obtaining high-quality single crystals. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to successfully crystallize this novel material and elucidate its precise atomic arrangement, thereby paving the way for its application in advanced organic electronic devices.
References
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Baudour, J. L., Delugeard, Y., & Rivet, P. (1978). Structural Phase Transition in Polyphenyls. VI. Crystal Structure of the Low-Temperature Ordered Phase of p-Quaterphenyl at 110 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(2), 625-628. [Link]
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Postnikov, V. A., Sorokina, N. I., Lyasnikova, M. S., Yurasik, G. A., Kylishov, A. A., Sorokin, T. A., ... & Surin, N. M. (2024). Crystals of para-quaterphenyl and its trimethylsilyl derivative. I. Growth from solutions, structure and crystal chemical analysis by the Hirschfeld surface method. Crystallography Reports, 69(5), 891-906. [Link]
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Postnikov, V. A., Sorokina, N. I., Kulishov, A. A., Yurasik, G. A., Lyasnikova, M. S., Sorokin, T. A., ... & Borshchev, O. V. (2023). Crystals of para-Quaterphenyl and Its Trimethylsilyl Derivative. I: Growth from Solutions, Structure, and Crystal Chemical Analysis by the Hirschfeld Surface Method. ProQuest. [Link]
